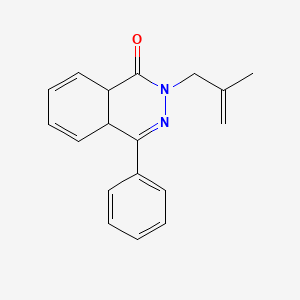

2-(2-methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone

Description

2-(2-Methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone is a bicyclic heteroaromatic compound belonging to the phthalazinone family. Phthalazinones are characterized by a fused benzene and pyridazinone ring system. In this derivative:

- Substituents: The 2-position is substituted with a 2-methyl-2-propenyl group (a branched alkenyl chain), while the 4-position bears a phenyl group.

Propriétés

IUPAC Name |

2-(2-methylprop-2-enyl)-4-phenyl-4a,8a-dihydrophthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-13(2)12-20-18(21)16-11-7-6-10-15(16)17(19-20)14-8-4-3-5-9-14/h3-11,15-16H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEXFLUIBBFCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C2C=CC=CC2C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(2-methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone is a derivative of phthalazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in oncology and other therapeutic areas.

The molecular formula of 2-(2-methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone is C18H18N2O, with a molecular weight of approximately 278.35 g/mol. Its structure includes a phthalazinone core, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 866153-71-1 |

Biological Activity Overview

Phthalazine derivatives, including 2-(2-methyl-2-propenyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone, exhibit a range of biological activities:

- Anticancer Activity : Research indicates that phthalazine derivatives can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines, with some compounds achieving IC50 values in the low micromolar range .

- Anticonvulsant Properties : Several studies have highlighted the anticonvulsant potential of phthalazine derivatives, making them candidates for further investigation in epilepsy treatments .

- Antimicrobial Effects : Phthalazine compounds have also been explored for their antimicrobial properties, demonstrating effectiveness against various pathogens .

Study 1: Anticancer Activity

A study by Marzouk et al. reported on the anticancer efficacy of phthalazinone derivatives. Among the synthesized compounds, one derivative exhibited an IC50 value of 17.39 µM against HepG2 (liver cancer) cells, outperforming standard chemotherapy agents like 5-fluorouracil .

Study 2: Structure-Activity Relationship

Research conducted on the structure-activity relationship (SAR) of phthalazinones revealed that modifications at specific positions significantly influence their biological activity. For instance, introducing substituents at the C4 position enhanced anticancer activity against multiple cell lines .

Study 3: Anticonvulsant Activity

In another investigation focused on anticonvulsant properties, several phthalazine derivatives were tested in animal models. The results indicated that certain derivatives could effectively reduce seizure frequency and intensity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Phthalazinone Derivatives

Structural Modifications and Pharmacological Activities

Substituent Effects at the 2-Position

- Target Compound: The 2-methyl-2-propenyl group is a hydrophobic substituent. Hydrophobic groups at the 2-position are known to enhance bronchodilatory activity by improving membrane permeability .

- KK-505 (2-Ethyl-4-(3-pyridyl)-phthalazinone): Replacing the propenyl group with an ethyl chain retains TXA2 synthetase inhibition but reduces bronchodilation compared to bulkier substituents .

- Azelastine Hydrochloride : Features a hexahydro-1-methyl-1H-azepin-4-yl group at the 2-position, contributing to antihistaminic activity ($ C{22}H{24}ClN_3O \cdot HCl $) .

Substituent Effects at the 4-Position

- Target Compound : The phenyl group at the 4-position lacks heteroatoms, contrasting with active derivatives like KK-505 (3-pyridyl) or KK-562 (5-thiazolyl). Heteroaromatic groups at this position are critical for TXA2 synthetase inhibition .

- 4-(4-Chlorophenyl)-2-methyl-phthalazinone: A chlorinated phenyl substituent (melting point: 147–148°C, density: 1.29 g/cm³) enhances electrophilic interactions but may reduce solubility compared to non-halogenated analogs .

Physicochemical Properties

- Melting Point: Expected to be lower than 4-(4-chlorophenyl)-2-methyl-phthalazinone (147–148°C) due to reduced crystallinity from the propenyl group .

- Hydrophobicity : The 2-methyl-2-propenyl group increases logP compared to polar substituents (e.g., imidazolyl in KK-562), aligning with ’s emphasis on hydrophobicity for bronchodilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.